8-Bromotheophylline is synthesized from theophylline, a naturally occurring compound found in tea leaves and cocoa. Its molecular formula is with a molecular weight of approximately 259.06 g/mol . This compound falls under the broader classification of purines, which are vital components in various biochemical processes.
The synthesis of 8-Bromotheophylline involves several methods, primarily focusing on bromination reactions. One common approach includes:
Technical parameters such as temperature control and reaction time are critical for optimizing yield and purity.
The molecular structure of 8-Bromotheophylline features a bromine atom substituted at the 8-position of the theophylline ring system. This substitution impacts its chemical properties significantly. The structure can be represented as follows:
X-ray crystallography studies may be employed to elucidate the three-dimensional arrangement of atoms in 8-bromotheophylline, providing insights into its spatial properties and potential interactions with other molecules .
8-Bromotheophylline participates in various chemical reactions:
These reactions are essential for developing new therapeutic agents based on 8-bromotheophylline.
The mechanism of action of 8-Bromotheophylline primarily revolves around its role as an active moiety in pamabrom. It exhibits diuretic effects by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate levels within cells. This elevation promotes renal blood flow and enhances glomerular filtration rate, resulting in increased urine output.
Additionally, it may interact with adenosine receptors, contributing to its central nervous system stimulant effects. These mechanisms highlight its potential utility in treating conditions related to fluid retention and other metabolic disorders .
Key physical and chemical properties of 8-Bromotheophylline include:
These properties are crucial for determining its storage conditions and suitability for various applications .
The primary application of 8-Bromotheophylline lies in pharmaceutical formulations:
8-Bromotheophylline possesses the molecular formula C₇H₇BrN₄O₂ and a precise molecular weight of 259.06 g/mol. The monoisotopic mass is 257.97524 g/mol, reflecting the presence of the bromine isotope (⁷⁹Br) [1] [7]. Heavy atom composition includes 14 non-hydrogen atoms (7 carbon, 7 hydrogen, 1 bromine, 4 nitrogen, 2 oxygen), contributing to its heterocyclic xanthine architecture [1] [3].
The systematic IUPAC name is 8-bromo-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, highlighting the bromine substitution at the purine ring’s 8-position and methyl groups at N-1 and N-3 [1] [7]. The core structure exhibits tautomerism between lactam-lactim forms, with the 7H tautomer (8-bromo-1,3-dimethyl-7H-purine-2,6-dione) being predominant in solid and solution states [1] [8]. Key structural isomers include positional isomers like 7-bromotheophylline and regioisomers arising from alternative bromination sites on the xanthine scaffold [1]. The canonical SMILES representation (CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br
) defines atomic connectivity unambiguously [1] [3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectral data reveal three distinct proton environments, consistent with the asymmetric purine ring [1] [9]:
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 8-Bromotheophylline
Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
N¹-CH₃ | 3.40 | Singlet | 3H |
N³-CH₃ | 3.60 | Singlet | 3H |
Purine H⁷ | 7.85 | Singlet | 1H |
¹³C NMR data show seven carbon signals, including carbonyl carbons at δ 150.9 (C6) and δ 155.2 (C2), and the C8-Br carbon at δ 108.2 [1] [8].
Infrared (IR) Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹) [1] [3] [8]:
Mass Spectrometry
Electron-impact mass spectrometry (EI-MS) fragments include:
Limited single-crystal X-ray data exist, but computational models indicate a near-planar purine ring with slight puckering at N7. Methyl groups adopt equatorial orientations relative to the heterocycle plane [1] [8]. Intermolecular hydrogen bonding (N9–H···O=C) governs crystal packing, forming chains along the b-axis. Bromine atoms participate in halogen bonding with carbonyl oxygens, stabilizing the lattice [1]. Conformational flexibility is restricted due to ring rigidity, though minor torsional freedom occurs in N-methyl groups [8].
Table 2: Key Physicochemical Parameters
Property | Value | Conditions/Solvent |
---|---|---|
Solubility | 25 mg/mL in DMSO | 20°C [5] |
Sparingly soluble in water | 20°C [1] | |
Soluble in hot ethanol | 60°C [3] | |
pKa | 8.5 ± 0.2 | Water, 25°C [1] |
LogP (Partition Coeff.) | 1.0 (XLogP3) | Octanol/water [1] [7] |
Melting Point | 295–316°C (decomposition) | Capillary method [1] |
The moderate LogP indicates balanced lipophilicity, facilitating membrane permeability. pKa reflects ionization of the N7 proton (lactam form), enhancing water solubility at physiological pH [1] [7]. Thermal stability is evidenced by decomposition >300°C, consistent with crystalline xanthines [1] [4]. Hydrogen bonding capacity includes one donor (N9–H) and three acceptors (two carbonyl oxygens, N1) [1].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3